N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound disrupts DNA replication by binding to nucleic acids, thereby inhibiting the proliferation of cancer cells. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide
- 4-(3-(4-methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-5-13(6-4-11)16(21)19-17-18-15(20-23-17)12-7-9-14(22-2)10-8-12/h3-10H,1-2H3,(H,18,19,20,21) |
InChI Key |
BIFYFBCUDNTDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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